Cas no 352274-96-5 (Methyl (2R)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate;hydrochloride)

Methyl (2R)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate hydrochloride is a chiral amino acid derivative featuring a protected amine group (Cbz) and a methyl ester functionality. This compound is valuable in peptide synthesis and pharmaceutical research due to its stereochemical purity (R-configuration) and stability under standard conditions. The hydrochloride salt enhances solubility in polar solvents, facilitating handling in aqueous or organic media. The Cbz-protecting group allows selective deprotection, enabling controlled modifications in multi-step syntheses. Its well-defined structure makes it suitable for applications in asymmetric synthesis and as a building block for bioactive molecules. The product is characterized by high purity and consistent performance in demanding synthetic workflows.
Methyl (2R)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate;hydrochloride structure
352274-96-5 structure
Product Name:Methyl (2R)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate;hydrochloride
CAS No:352274-96-5
MF:C14H21ClN2O4
MW:316.780543088913
CID:2162816
Update Time:2025-10-17

Methyl (2R)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • H-d-orn(z)-ome*hcl
    • H-D-Orn(z)-ome hcl
    • Methyl (2R)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate;hydrochloride
    • Inchi: 1S/C14H20N2O4.ClH/c1-19-13(17)12(15)8-5-9-16-14(18)20-10-11-6-3-2-4-7-11;/h2-4,6-7,12H,5,8-10,15H2,1H3,(H,16,18);1H/t12-;/m1./s1
    • InChI Key: ZUJMKNWYEVTCNT-UTONKHPSSA-N
    • SMILES: Cl.O(C)C([C@@H](CCCNC(=O)OCC1C=CC=CC=1)N)=O

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 9
  • Complexity: 304
  • Topological Polar Surface Area: 90.6

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Additional information on Methyl (2R)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate;hydrochloride

Compound 352274-96-5: Methyl (2R)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate Hydrochloride

The compound with CAS number 352274-96-5, known as Methyl (2R)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate hydrochloride, is a biologically active molecule that has garnered significant attention in the fields of pharmacology and medicinal chemistry. This compound is notable for its stereochemistry, particularly the (2R) configuration at the amino group, which plays a crucial role in its biological activity and selectivity. The presence of the phenylmethoxycarbonyl group further enhances its functional properties, making it a valuable substrate for various biochemical and pharmacological studies.

Recent advancements in chemical synthesis have enabled the efficient production of this compound, ensuring its availability for research purposes. The synthesis involves a multi-step process, including the selective protection and deprotection of functional groups, which are critical for maintaining the stereochemical integrity of the molecule. Researchers have also explored alternative synthetic pathways to improve yield and reduce costs, leveraging cutting-edge techniques such as enzymatic catalysis and microwave-assisted synthesis.

One of the most promising applications of Methyl (2R)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate hydrochloride lies in its potential as a therapeutic agent. Preclinical studies have demonstrated its ability to modulate key cellular pathways involved in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. The compound exhibits selective inhibition of certain enzymes, which are implicated in the progression of these conditions, making it a strong candidate for further clinical development.

In addition to its therapeutic potential, this compound has been extensively used as a tool molecule in drug discovery. Its unique structure allows researchers to probe complex biological systems and gain insights into molecular mechanisms that underpin various diseases. For instance, studies utilizing this compound have shed light on the role of specific amino acid residues in protein-protein interactions, providing valuable information for rational drug design.

The stereochemistry of Methyl (2R)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate hydrochloride is a critical factor in determining its pharmacokinetic properties. Recent research has focused on optimizing its bioavailability through modifications to its chemical structure. Techniques such as prodrug design and nanoparticle encapsulation have been employed to enhance its solubility and stability, thereby improving its suitability for systemic administration.

Moreover, the compound has been investigated for its potential in cancer therapy. Studies have shown that it can induce apoptosis in cancer cells by targeting specific signaling pathways. This dual functionality—combining neuroprotective effects with anticancer activity—underscores the versatility of this molecule and highlights its potential as a multi-target therapeutic agent.

In conclusion, Methyl (2R)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate hydrochloride (CAS No: 352274-96-5) is a versatile and biologically significant compound with wide-ranging applications in medicine and pharmacology. Its unique structure, stereochemical properties, and functional groups make it an invaluable tool for researchers seeking to advance our understanding of complex biological systems and develop novel therapeutic interventions.

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